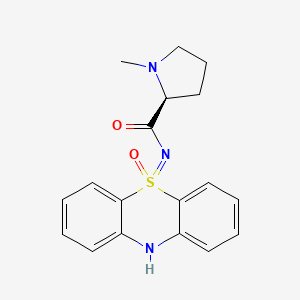![molecular formula C16H22FNO4 B7353767 N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353767.png)
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide, commonly known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Compound X acts as a selective inhibitor of the fatty acid amide hydrolase enzyme, which is responsible for the degradation of endocannabinoids. By inhibiting this enzyme, compound X increases the levels of endocannabinoids, leading to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that compound X has significant analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its selectivity for the fatty acid amide hydrolase enzyme, which minimizes off-target effects. However, one limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on compound X. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, it may have therapeutic applications in the treatment of anxiety and depression. Further research is needed to determine the optimal dosage and administration of compound X for these indications. Additionally, the development of more efficient synthesis methods may facilitate its use in larger-scale studies.
Synthesis Methods
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the protection of the hydroxyl groups of cyclohexanone using tert-butyldimethylsilyl chloride, followed by the reduction of the ketone group to an alcohol using sodium borohydride. The resulting diol is then protected using 4-(dimethylamino)pyridine and 2,2,2-trichloroethoxycarbonyl chloride. The protected diol is then coupled with 2-fluorophenol using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as a catalyst. The final step involves the deprotection of the diol using trifluoroacetic acid to yield compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications. One of the main areas of research involves its use as a selective inhibitor of the fatty acid amide hydrolase enzyme, which is involved in the degradation of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in the regulation of pain, inflammation, and mood. Inhibition of fatty acid amide hydrolase leads to increased levels of endocannabinoids, which can have analgesic and anti-inflammatory effects.
properties
IUPAC Name |
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c1-2-14(22-15-6-4-3-5-11(15)17)16(21)18-10-7-8-12(19)13(20)9-10/h3-6,10,12-14,19-20H,2,7-9H2,1H3,(H,18,21)/t10?,12-,13+,14?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKBRBZWBEWPO-LJMKDGOPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCC(C(C1)O)O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)NC1CC[C@H]([C@H](C1)O)O)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-3-methoxybenzoic acid](/img/structure/B7353693.png)
![4-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]sulfonyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B7353701.png)
![(1R,2S)-N-[(2,6-dihydroxyphenyl)methyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353702.png)
![1-methyl-6-[8-oxo-1-[(2S)-oxolane-2-carbonyl]-1,4,7-triazecan-4-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7353708.png)

![(1R,2S)-2-methyl-N-[4-(5-methyl-1H-imidazol-2-yl)oxan-4-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7353736.png)
![methyl 2-[[(1R,2S)-2-methyl-2-phenylcyclopropanecarbonyl]amino]-3-(1,2,4-triazol-1-yl)propanoate](/img/structure/B7353742.png)
![(1R,2S)-2-methyl-2-phenyl-N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B7353748.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-[(4-methoxyphenyl)methoxy]acetamide](/img/structure/B7353756.png)
![5-(difluoromethoxy)-N-[(3S,4R)-3,4-dihydroxycyclohexyl]pyridine-2-carboxamide](/img/structure/B7353761.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-(2-fluorophenoxy)butanamide](/img/structure/B7353768.png)
![N-[(2R)-2,3-dihydroxypropyl]-2-phenylpent-4-enamide](/img/structure/B7353775.png)
![N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-2-(furan-2-yl)acetamide](/img/structure/B7353780.png)
![5-(difluoromethoxy)-N-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]pyridine-2-carboxamide](/img/structure/B7353786.png)